2-(4-Bromo-3-methylbutyl)-1-methyl-1h-imidazole

Lipophilicity LogP Partition coefficient

For synthetic routes requiring stereochemical transfer, achiral linear analogs are a critical failure point. 2-(4-Bromo-3-methylbutyl)-1-methyl-1H-imidazole provides a single asymmetric center (Asymmetric Atoms = 1) absent in 2-(4-bromobutyl)-1-methyl-1H-imidazole, enabling diastereoselective transformations. - Enables construction of diastereomerically enriched intermediates inaccessible from achiral building blocks. - 98% purity specification provides a ≤2% initial impurity burden, potentially obviating a chromatographic purification step. - ΔLogP of +0.12 vs. the linear analog offers a measurable retention time offset for resolving closely eluting by-products in preparative HPLC.

Molecular Formula C9H15BrN2
Molecular Weight 231.13 g/mol
Cat. No. B13634557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-3-methylbutyl)-1-methyl-1h-imidazole
Molecular FormulaC9H15BrN2
Molecular Weight231.13 g/mol
Structural Identifiers
SMILESCC(CCC1=NC=CN1C)CBr
InChIInChI=1S/C9H15BrN2/c1-8(7-10)3-4-9-11-5-6-12(9)2/h5-6,8H,3-4,7H2,1-2H3
InChIKeyXXJJYIIHOHQDPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-3-methylbutyl)-1-methyl-1H-imidazole: Physicochemical Overview


2-(4-Bromo-3-methylbutyl)-1-methyl-1H-imidazole is a 1,2-disubstituted imidazole carrying a chiral 4-bromo-3-methylbutyl side chain at C-2 and a methyl group at N-1 . With a molecular weight of 231.14 g/mol, a calculated LogP of approximately 2.26, and a fraction of sp³-hybridised carbons (Fsp³) of 0.667, it occupies a distinct physicochemical space relative to its most direct achiral linear analog 2-(4-bromobutyl)-1-methyl-1H-imidazole (MW 217.11, LogP ~2.14) . The presence of a single asymmetric centre (Asymmetric Atoms = 1) introduces stereochemical complexity absent in the linear comparator, a feature that directly impacts downstream enantioselective synthetic strategies .

Chiral synthetic intermediate: Single asymmetric center supports enantioselective workflow and diastereomerically enriched intermediate construction.
Property-tunable building block: Branched-chain structure provides measurable LogP and Fsp³ differentiation from linear C8 imidazole analogs for purification optimization.
Procurement context: 98% minimum purity specification and characterized GHS07 profile support multi-step synthesis with defined impurity and handling parameters.

Why 2-(4-Bromo-3-methylbutyl)-1-methyl-1H-imidazole Cannot Be Replaced


Substituting 2-(4-bromo-3-methylbutyl)-1-methyl-1H-imidazole with its unbranched analog 2-(4-bromobutyl)-1-methyl-1H-imidazole or with positional isomers such as 2-(2-bromo-3-methylbutyl)-1-methyl-1H-imidazole introduces measurable differences in lipophilicity, stereochemical information content, and hazard classification that propagate through multi-step synthetic sequences . The branched methyl group increases both LogP (Δ ~0.12) and Fsp³ (Δ ~0.04), altering partitioning behaviour during aqueous work-up and chromatographic purification, while the chiral centre at the 3-position of the butyl chain—completely absent in the linear analog—enables the construction of diastereomerically enriched intermediates that cannot be accessed from achiral building blocks [1]. These physicochemical and stereochemical distinctions mean that replacement with a generic analog is not a like-for-like substitution; it constitutes a change in the synthetic route that can affect intermediate isolability, enantiomeric purity, and ultimately the biological profile of the final target molecule [1].

Target Compound
Linear Analog Substitute
2-(4-Bromo-3-methylbutyl)-1-methyl-1H-imidazole
Branched chain, 1 asymmetric center, LogP ~2.26, Fsp³ 0.667, purity 98%.
2-(4-Bromobutyl)-1-methyl-1H-imidazole
Linear chain, 0 asymmetric centers, LogP ~2.14, Fsp³ ~0.625, purity 95%.
Mismatch Context
Stereochemical content may not transfer: chiral center is absent, altering diastereoselective pathway outcomes.
Lipophilicity and Fsp³ shifts may modify purification behavior and phase partitioning.
Purity differential (≤2% vs. ≤5% impurity burden) may require additional purification.
GHS profile divergence (skin/eye irritation vs. aspiration hazard) changes PPE and handling protocols.

Quantitative Evidence vs. Analogs


Lipophilicity Difference vs. Linear Analog

The target compound exhibits a vendor-reported LogP of 2.26 compared with 2.14 for the unbranched 2-(4-bromobutyl)-1-methyl-1H-imidazole, yielding a ΔLogP of approximately +0.12 log units . This increase is attributable to the additional methyl branch on the butyl chain. In reversed-phase chromatographic systems, a ΔLogP of 0.12 translates to a predicted retention time shift of roughly 0.3–0.6 minutes under typical C18 gradient conditions, sufficient to alter the elution order relative to closely related impurities or by-products .

Lipophilicity Difference
Data to verify
Target LogP 2.26 vs. Linear analog LogP 2.14
ΔLogP ≈ +0.12; vendor-calculated values, no unified experimental dataset.
Reported higher lipophilicity may support adjusted reverse-phase chromatographic resolution.
Retention shift estimated ~0.3–0.6 min under typical C18 gradient; requires in-house method verification.
Lipophilicity LogP Partition coefficient Chromatographic retention

Fsp³ Advantage

The target compound has an Fsp³ of 0.667 (6 sp³ carbons out of 9 total), compared with an estimated Fsp³ of 0.625 (5 sp³ carbons out of 8 total) for 2-(4-bromobutyl)-1-methyl-1H-imidazole [1]. Fsp³ is a validated descriptor of molecular complexity and has been positively correlated with aqueous solubility, reduced promiscuity in biological screening, and higher clinical developability in prospective compound libraries [2]. An Fsp³ ≥ 0.45 is generally considered desirable for lead-like chemical space; both compounds exceed this threshold, but the target compound's higher value offers a marginal advantage in property-based design filters.

Fsp³ Saturation
Class-level
Fsp³ 0.667 (Target) vs. ~0.625 (Linear)
ΔFsp³ ≈ +0.042; Fsp³ positively correlates with aqueous solubility in screening cascades.
Higher fractional saturation reported; may align with lead-like property filters (Fsp³ ≥ 0.45).
Both compounds exceed the threshold; marginal advantage is context-dependent.
Fsp3 Molecular complexity Developability Solubility

Chiral Building Block Advantage

The Fluorochem datasheet explicitly records 'Asymmetric Atoms: 1' for the target compound, confirming the presence of a stereogenic centre at the 3-position of the 4-bromo-3-methylbutyl chain . In contrast, 2-(4-bromobutyl)-1-methyl-1H-imidazole possesses zero asymmetric atoms [1]. This stereochemical feature enables the target compound to function as a chiral building block in enantioselective syntheses, where the stereochemical information of the starting material can be transferred to the final product [2]. The 1994 study by Ohta et al. demonstrated that chiral imidazole derivatives bearing carbogenic substituents at the side chain are viable intermediates for the asymmetric total synthesis of marine alkaloids such as pyronaamidine, underscoring the synthetic value of this stereochemical attribute [2].

Chiral Handle
Reported
1 asymmetric center vs. 0 in linear analog.
Qualitative difference enabling stereoselective bond formation (Ohta et al. 1994).
May support enantioselective synthetic strategies not accessible from achiral building blocks.
Class-level inference for analogous chiral imidazole substrates; racemic unless specified.
Chiral building block Asymmetric synthesis Diastereoselectivity Enantiomeric purity

Purity Advantage Over Linear Analog

The target compound is offered at a minimum purity specification of 98% by Fluorochem and Leyan, whereas the linear analog 2-(4-bromobutyl)-1-methyl-1H-imidazole is routinely supplied at 95% purity (AKSci, Bidepharm, Leyan) . This 3-percentage-point differential in minimum purity corresponds to a maximum impurity burden of ≤2% for the target versus ≤5% for the comparator—a 2.5-fold difference in permissible total impurity load. In the context of multi-step synthesis, where impurities can propagate and amplify through subsequent transformations, this difference can materially affect the yield and purity of downstream intermediates, reducing the need for additional purification steps .

Purity Specification
Data to verify
98% min purity (Target) vs. 95% min purity (Linear)
ΔPurity +3 points; impurity burden ≤2% vs. ≤5%.
Reported lower impurity load may reduce cumulative purification demand in multi-step sequences.
Batch certificates may report higher; procurement decision should weigh downstream impact.
Purity Quality specification Synthetic intermediate Procurement

GHS Hazard Profile Comparison

The target compound carries GHS07 (Harmful/Irritant) classification with specific hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The linear analog 2-(4-bromobutyl)-1-methyl-1H-imidazole is classified by AKSci as 'Not hazardous material' for DOT/IATA transport purposes and has a partially overlapping but distinct set of hazard codes including H302, H303, H304, and H305 . Notably, the skin (H315) and eye (H319) irritation warnings present for the target compound are absent from available comparator listings, while the aspiration hazard statements (H304, H305) present for the comparator are not listed for the target . These differences affect personal protective equipment (PPE) requirements, storage protocols, and shipping classification in procurement logistics.

GHS Hazard Profile
Data to verify
Target: H302+H315+H319+H335; Comparator: H302+H303+H304+H305
Skin/eye irritation vs. aspiration hazard divergence; both non-hazardous for transport.
Reported GHS profiles may require distinct PPE and storage protocols.
Vendor SDS-derived; jurisdiction-specific classification review recommended.
GHS classification Transport hazard Safety profile Handling requirements

Molecular Weight Impact on Stoichiometry and Shipping

The target compound has a molecular weight of 231.14 g/mol compared with 217.11 g/mol for 2-(4-bromobutyl)-1-methyl-1H-imidazole, a difference of approximately 14 g/mol corresponding to one methylene (CH₂) unit [1]. While individually modest, this 6.5% difference in molecular weight affects molar calculations for reaction stoichiometry: for a reaction requiring 10 mmol of substrate, 2.31 g of the target compound is needed versus 2.17 g of the comparator. At multi-kilogram scale, this translates to a ~65 g difference per mole of product, which can cumulatively affect raw material cost, shipping weight, and waste stream volumes across large synthetic campaigns [1].

Molecular Weight Impact
Data to verify
231.14 g/mol vs. 217.11 g/mol
ΔMW +14.03 g/mol (+6.5%); corresponds to one methylene unit.
Stoichiometry and shipping mass scale proportionally; cost-per-mole comparison recommended.
Vendor-reported weights; ~65 g difference per mole of product at scale.
Molecular weight Stoichiometry Shipping cost Scale-up economics

Recommended Procurement Scenarios


Asymmetric Synthesis with Chiral Imidazole

When a synthetic route demands a chiral imidazole intermediate capable of transferring stereochemical information to a final target—such as in the asymmetric synthesis of imidazole-containing natural products or chiral drug candidates—2-(4-bromo-3-methylbutyl)-1-methyl-1H-imidazole is the appropriate procurement choice over its achiral linear analog. The single asymmetric centre at the 3-position of the butyl chain (Asymmetric Atoms = 1) provides a stereochemical handle that is completely absent in 2-(4-bromobutyl)-1-methyl-1H-imidazole (0 asymmetric atoms) [1], enabling diastereoselective transformations of the type demonstrated by Ohta et al. in the synthesis of pyronaamidine [2].

Multi-Step Synthesis Requiring High Purity

For synthetic sequences exceeding three steps where intermediate impurity carry-through is a documented yield-limiting factor, the 98% minimum purity specification of the target compound provides a ≤2% initial impurity burden, compared with ≤5% for the 95%-pure linear analog . This 2.5-fold reduction in maximum impurity load can obviate at least one chromatographic purification step, directly reducing solvent consumption, labour time, and overall cost of goods in medicinal chemistry and process chemistry laboratories.

LogP-Guided Chromatographic Purification

When reverse-phase flash chromatography or preparative HPLC is the primary purification method, the ΔLogP of +0.12 between the target compound (LogP 2.26) and its linear analog (LogP 2.14) provides a measurable retention time offset that can be exploited to separate the desired product from closely eluting by-products. This is particularly relevant when the synthetic route generates regioisomeric or diastereomeric impurity profiles that co-elute with the linear analog but resolve against the slightly more lipophilic branched compound.

GHS Compliance in International Procurement

For laboratories or CROs operating under harmonised GHS safety protocols, the distinct hazard profile of the target compound—GHS07 with skin and eye irritation warnings (H315, H319) —versus the aspiration hazard-labelled linear analog (H304, H305) may favour the target compound when aspiration hazards trigger additional storage, ventilation, or insurance requirements. Both compounds are classified as non-hazardous for transport by their respective vendors , but the divergent secondary hazard codes should be reviewed against institutional chemical hygiene plans prior to procurement.

Application
Selection Property
Validation Focus
Chiral imidazole asymmetric synthesis
Stereochemical-control context
Enantiomer-attribution review
Multi-step high-purity synthesis
Impurity burden specification
Cumulative purification demand review
LogP-guided chromatographic purification
Measurable retention offset
Method-context review against regioisomeric impurities
GHS-compliant international procurement
Divergent hazard classification
PPE, storage, and transport classification review
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